N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methoxybenzenesulfonamido group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-4-methoxybenzenesulfonamide.
Coupling with Benzoyl Chloride: The N-benzyl-4-methoxybenzenesulfonamide is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of N-BENZYL-3-(4-HYDROXYBENZENESULFONAMIDO)BENZAMIDE.
Reduction: Formation of N-BENZYL-3-(4-AMINOBENZENESULFONAMIDO)BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-3-(4-HYDROXYBENZENESULFONAMIDO)BENZAMIDE
- N-BENZYL-3-(4-AMINOBENZENESULFONAMIDO)BENZAMIDE
- N-BENZYL-3-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
Uniqueness
N-BENZYL-3-(4-METHOXYBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-10-12-20(13-11-19)28(25,26)23-18-9-5-8-17(14-18)21(24)22-15-16-6-3-2-4-7-16/h2-14,23H,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBMFRTXAXZAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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